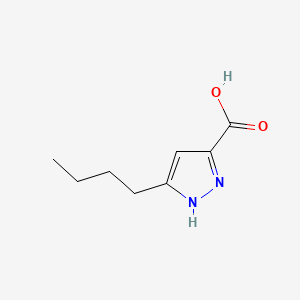

5-Butyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Le LUF 6283 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe acide carboxylique peut être oxydé pour former les dérivés correspondants.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe butyle peut subir des réactions de substitution dans des conditions appropriées.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le LUF 6283 a plusieurs applications de la recherche scientifique, notamment :

Mécanisme d'action

Le LUF 6283 exerce ses effets en agissant comme un agoniste partiel du récepteur 2 de l'acide hydroxycarboxylique (HCA2). Ce récepteur est impliqué dans la régulation du métabolisme lipidique. En se liant au HCA2, le LUF 6283 stimule le récepteur, ce qui entraîne une réduction de la production hépatique de VLDL et, par conséquent, une diminution des niveaux de triglycérides des VLDL plasmatiques . Les cibles moléculaires et les voies impliquées comprennent l'activation de la signalisation du récepteur couplé aux protéines G et les effets en aval sur le métabolisme lipidique .

Applications De Recherche Scientifique

Lipid Metabolism

Research indicates that LUF 6283 can effectively lower plasma VLDL-triglyceride levels. In studies conducted on normolipidemic C57BL/6 mice, administration at a dosage of 400 mg/kg orally for four weeks resulted in a significant decrease in apolipoprotein B expression, suggesting its potential utility in managing dyslipidemia .

Anticancer Properties

The pyrazole scaffold has been explored for anticancer activities. Compounds similar to LUF 6283 have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparison with other compounds targeting HCA2 reveals that:

| Compound | Activity Type | IC50/EC50 Value |

|---|---|---|

| Niacin | Lipid Modulation | Causes flushing |

| 4-bromo-5-butyl-1H-pyrazole | Anticancer | Varies by modification |

| LUF 6283 | Lipid Modulation |

This table highlights LUF 6283's unique profile as a lipid-modulating agent with fewer side effects compared to traditional therapies.

Study on Lipid Lowering Effects

In one notable study, researchers evaluated LUF 6283's effects on lipid profiles and found it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin. This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies .

Antitumor Activity Assessment

Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .

Mécanisme D'action

LUF 6283 exerts its effects by acting as a partial agonist of the hydroxycarboxylic acid receptor 2 (HCA2). This receptor is involved in the regulation of lipid metabolism. By binding to HCA2, LUF 6283 stimulates the receptor, leading to a reduction in hepatic VLDL production and subsequently lowering plasma VLDL-triglyceride levels . The molecular targets and pathways involved include the activation of G protein-coupled receptor signaling and downstream effects on lipid metabolism .

Comparaison Avec Des Composés Similaires

Le LUF 6283 peut être comparé à d'autres composés qui ciblent le récepteur 2 de l'acide hydroxycarboxylique (HCA2), comme la niacine et d'autres dérivés du pyrazole. Contrairement à la niacine, le LUF 6283 ne provoque pas l'effet secondaire indésirable de rougeur cutanée, ce qui en fait un candidat plus intéressant pour les applications thérapeutiques . Des composés similaires comprennent :

Niacine : Un agent hypolipidémiant bien connu qui cible également le HCA2 mais provoque des rougeurs.

Autres dérivés du pyrazole : Composés ayant des structures similaires qui peuvent avoir des degrés d'activité et des effets secondaires variables.

Le LUF 6283 se démarque par son profil d'activité spécifique et ses effets secondaires réduits par rapport aux autres agonistes du HCA2 .

Méthodes De Préparation

La synthèse du LUF 6283 implique la formation du cycle pyrazole suivie de l'introduction du groupe butyle et de la fonction acide carboxylique. Les voies synthétiques spécifiques et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature. les méthodes générales de synthèse des dérivés du pyrazole impliquent généralement la cyclisation des hydrazines avec des 1,3-dicétones ou leurs équivalents

Activité Biologique

5-Butyl-1H-pyrazole-3-carboxylic acid, also known as LUF 6283, has garnered attention for its significant biological activities, particularly as a partial agonist for the hydroxycarboxylic acid receptor 2 (HCA2). This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

This compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.1 g/mol |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 4 |

| SMILES | CCCCc1cc(n[nH]1)C(=O)O |

These properties contribute to its interaction with biological targets and its pharmacological profile.

This compound primarily functions as a partial agonist at the HCA2 receptor. This receptor is involved in lipid metabolism and has been shown to lower plasma very-low-density lipoprotein (VLDL)-triglyceride levels by modulating hepatic VLDL production. The compound exhibits a binding affinity with a value of 0.55 μM , indicating its potency in activating the receptor without the side effects typically associated with full agonists, such as flushing .

Lipid Modulation

Research indicates that LUF 6283 effectively reduces VLDL-triglyceride levels in normolipidemic C57BL/6 mice. In a study where it was administered at a dosage of 400 mg/kg orally for four weeks, it significantly decreased the expression of apolipoprotein B (APOB), suggesting its potential in managing dyslipidemia .

Anticancer Properties

The pyrazole scaffold, including derivatives like this compound, has been explored for anticancer activities. Compounds within this class have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells.

Study on Lipid Lowering Effects

In one notable study, researchers evaluated the effects of LUF 6283 on lipid profiles and found that it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin . This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies.

Antitumor Activity Assessment

Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

| Compound | Activity Type | IC50/EC50 Value |

|---|---|---|

| 4-bromo-5-butyl-1H-pyrazole | Anticancer | Varies by modification |

| 4-bromo-5-methyl-1H-pyrazole | Antimicrobial | Varies |

| LUF 6283 | Lipid Modulation | Ki = 0.55 μM |

Propriétés

IUPAC Name |

5-butyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288719 | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-48-7 | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.